molecular formula C14H18ClNO B6150281 5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole CAS No. 2648999-16-8

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B6150281
CAS No.: 2648999-16-8
M. Wt: 251.8
InChI Key:
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Description

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. For instance, the reaction between 2,4,5-trimethylbenzoyl chloride and an α-haloketone in the presence of a base like sodium hydride can yield the desired oxazole ring.

  • Introduction of the Chloroethyl Group: : The chloroethyl group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting the oxazole intermediate with an appropriate chloroethylating agent, such as 1-chloroethane, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocyclic compounds.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Scientific Research Applications

5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(1-chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole: Lacks the trimethyl groups, which may affect its chemical reactivity and biological activity.

    5-(1-bromoethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole: Similar structure but with a bromo group instead of a chloro group, potentially altering its reactivity and applications.

    5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-1,2-oxazole: A fully unsaturated oxazole ring, which may exhibit different chemical and biological properties.

Uniqueness

The presence of both the chloroethyl and trimethylphenyl groups in 5-(1-chloroethyl)-3-(2,4,5-trimethylphenyl)-4,5-dihydro-1,2-oxazole makes it unique compared to other oxazole derivatives

Properties

CAS No.

2648999-16-8

Molecular Formula

C14H18ClNO

Molecular Weight

251.8

Purity

95

Origin of Product

United States

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